molecular formula C7H11N3O2 B555446 3-Methyl-L-histidine CAS No. 368-16-1

3-Methyl-L-histidine

Cat. No.: B555446
CAS No.: 368-16-1
M. Wt: 169.18 g/mol
InChI Key: JDHILDINMRGULE-LURJTMIESA-N
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Description

3-Methyl-L-histidine is a derivative of the amino acid histidine. It is a post-translationally modified amino acid that is excreted in human urine. This compound is a biomarker for skeletal muscle protein breakdown and is often used to assess muscle metabolism and protein turnover in various physiological and pathological conditions .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

3-Methyl-L-histidine plays a significant role in biochemical reactions, particularly in muscle tissues. It is produced through the enzymatic methylation of histidine during peptide bond synthesis and the methylation of actin and myosin . The enzyme responsible for this methylation is METTL9, a broad-specificity S-adenosylmethionine-dependent methyltransferase . This compound interacts with various biomolecules, including actin and myosin, and its presence indicates the extent of muscle protein turnover .

Cellular Effects

This compound influences various cellular processes, particularly those related to muscle function. It is a marker for muscle protein breakdown, and its levels can indicate the rate of muscle degradation . In cancer cells, the degradation of histidine, which includes the formation of this compound, can increase the sensitivity of cancer cells to certain treatments, such as methotrexate . This suggests that this compound may play a role in modulating cell signaling pathways and gene expression related to muscle and cancer cell metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its interactions with actin and myosin. The methylation of histidine residues in these proteins alters their function and stability, contributing to muscle protein turnover . The enzyme METTL9 catalyzes the methylation process, which is crucial for the formation of this compound . This modification can affect the binding interactions of actin and myosin with other proteins, influencing muscle contraction and cellular metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors in its long-term effects on cellular function. Studies have shown that histidine methylation, including the formation of this compound, is a dynamic process that can be influenced by various factors, such as enzyme activity and cellular conditions . Long-term studies in vitro and in vivo have demonstrated that this compound levels can fluctuate based on muscle activity and protein turnover rates .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. High doses of this compound can lead to increased muscle protein breakdown, while lower doses may have minimal effects . In some studies, excessive levels of this compound have been associated with adverse effects, such as muscle weakness and metabolic dysfunction . These findings highlight the importance of dosage in studying the biochemical and physiological effects of this compound in animal models .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to muscle protein metabolism. It is produced through the methylation of histidine by the enzyme METTL9 . This process is part of the larger metabolic pathway of histidine degradation, which includes the conversion of histidine to glutamate through a series of intermediate molecules . The presence of this compound can affect metabolic flux and the levels of other metabolites involved in muscle protein turnover .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It is primarily found in muscle tissues, where it is produced and subsequently released into the bloodstream . Transporters and binding proteins facilitate the movement of this compound within cells, ensuring its proper localization and accumulation . The distribution of this compound can be influenced by factors such as muscle activity and protein turnover rates .

Subcellular Localization

The subcellular localization of this compound is primarily within muscle cells, where it is associated with actin and myosin . The methylation of histidine residues in these proteins directs this compound to specific compartments within the muscle cells . This localization is crucial for its role in muscle protein turnover and function . Post-translational modifications, such as methylation, play a key role in targeting this compound to its specific subcellular locations .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methyl-L-histidine is synthesized through the enzymatic methylation of histidine during peptide bond synthesis. The methylation process involves the addition of a methyl group to the histidine molecule, which is catalyzed by specific methyltransferase enzymes .

Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis of this compound typically involves the use of histidine as a starting material, followed by enzymatic or chemical methylation processes. The reaction conditions may include the use of methyl donors such as S-adenosylmethionine and specific catalysts to facilitate the methylation reaction .

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-L-histidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of this compound, while reduction may produce reduced forms of the compound .

Scientific Research Applications

3-Methyl-L-histidine has several scientific research applications, including:

Comparison with Similar Compounds

    1-Methylhistidine: Another methylated derivative of histidine, but with the methyl group attached at a different position.

    Histidine: The parent amino acid from which 3-Methyl-L-histidine is derived.

    Carnosine: A dipeptide containing histidine, known for its antioxidant properties.

Uniqueness: this compound is unique due to its specific role as a biomarker for muscle protein breakdown. Unlike other histidine derivatives, it is specifically associated with the methylation of actin and myosin proteins and is used to assess muscle metabolism and protein turnover .

Properties

IUPAC Name

(2S)-2-amino-3-(3-methylimidazol-4-yl)propanoic acid
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H11N3O2/c1-10-4-9-3-5(10)2-6(8)7(11)12/h3-4,6H,2,8H2,1H3,(H,11,12)/t6-/m0/s1
Source PubChem
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InChI Key

JDHILDINMRGULE-LURJTMIESA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC=C1CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=NC=C1C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2
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DSSTOX Substance ID

DTXSID90920521
Record name 3-Methyl-L-histidine
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Molecular Weight

169.18 g/mol
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Physical Description

Solid; [Sigma-Aldrich MSDS], Solid
Record name 3-Methylhistidine
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Record name 3-Methylhistidine
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Solubility

200 mg/mL at 25 °C
Record name 3-Methylhistidine
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CAS No.

368-16-1, 15507-76-3
Record name 3-Methyl-L-histidine
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Record name 3-Methylhistidine
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Record name 3-Methyl-L-histidine
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Record name 3-Methyl-L-histidine
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Record name 3-METHYLHISTIDINE
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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